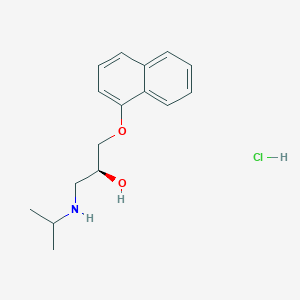

Levopropranolol hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873367 | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4199-10-4, 13071-11-9 | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4199-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpropranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOPROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP6GDU0L78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Levopropranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and effective pathway for the synthesis of Levopropranolol Hydrochloride, the levorotatory (S)-enantiomer of propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases. The therapeutic activity of propranolol resides primarily in the (S)-(-)-enantiomer, making its stereoselective synthesis a critical aspect of its pharmaceutical production.

This document outlines a well-established synthetic route commencing from 1-naphthol, proceeding through key intermediates such as 1-naphthoxy-2,3-epoxypropane, and culminating in the formation of (S)-propranolol, which is subsequently converted to its hydrochloride salt. The synthesis emphasizes the generation of the desired enantiomer through kinetic resolution.

Core Synthesis Pathway

The synthesis of levopropranolol hydrochloride can be broadly categorized into three key stages:

-

Formation of the Glycidyl Ether Intermediate: This stage involves the reaction of 1-naphthol with an excess of epichlorohydrin in the presence of a base to form the racemic 1-naphthoxy-2,3-epoxypropane.

-

Enantioselective Ring Opening and Formation of (S)-Propranolol: The racemic epoxide is then subjected to a kinetic resolution during the ring-opening step with isopropylamine. This is a crucial step where the desired (S)-enantiomer is selectively formed.

-

Salt Formation: The resulting (S)-propranolol base is treated with hydrochloric acid to yield the stable and pharmaceutically acceptable levopropranolol hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 1-Naphthoxy-2,3-epoxypropane (Racemic)

Methodology:

-

To a solution of 1-naphthol (0.05 mol, 7.2 g) in dimethyl sulfoxide (DMSO) (20 ml), powdered potassium hydroxide (5 g) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Epichlorohydrin (0.15 mol, 12 ml) is then added slowly over a period of 45 minutes.

-

Stirring is continued at room temperature for 6 hours.

-

The reaction is quenched by the addition of water (50 ml).

-

The product is extracted with chloroform (2 x 75 ml).

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 1-naphthoxy-2,3-epoxypropane.

Step 2: Synthesis of (S)-(-)-Propranolol (Levopropranolol)

Methodology (Kinetic Resolution):

-

A solution of racemic 1-naphthoxy-2,3-epoxypropane (8 mmol, 1.6 g), L-(+)-tartaric acid (8 mmol, 1.2 g), and Zn(NO₃)₂·6H₂O (4 mmol, 2.37 g) in DMSO (20 ml) is stirred for 15 minutes.[1]

-

Isopropylamine (16 mmol, 1.2 ml) is then added to the mixture.[1]

-

The reaction mixture is stirred at ambient temperature for 24 hours.[1]

-

The reaction mixture is cooled and filtered.

-

The collected solid is washed with dichloromethane.

-

The solid is then treated with a 10% aqueous sodium hydroxide solution (10 ml).

-

The product is extracted with dichloromethane (2 x 50 ml).

-

The combined organic layers are washed with water (5 x 50 ml) and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to give the crude (S)-propranolol.[1]

Step 3: Synthesis of Levopropranolol Hydrochloride

Methodology:

-

The crude (S)-propranolol is dissolved in a suitable organic solvent such as n-propanol.

-

Anhydrous hydrogen chloride (dissolved in a compatible solvent like n-propanol) is added dropwise to the solution until the pH reaches 2.0.[2]

-

The mixture is stirred to allow for the crystallization of the hydrochloride salt.

-

The resulting precipitate is filtered, washed with a cold solvent (e.g., acetone), and dried under vacuum to yield levopropranolol hydrochloride.[3]

Quantitative Data Summary

| Step | Product | Yield | Enantiomeric Excess (ee) | Specific Rotation [α]D | Melting Point (°C) |

| 1 | 1-Naphthoxy-2,3-epoxypropane | 95%[1] | N/A (Racemic) | N/A | Not Reported |

| 2 | (S)-(-)-Propranolol | 55% | 89% | -9.08 (c=1.0, EtOH)[1] | 72[1] |

| 3 | Levopropranolol Hydrochloride | High | >98% (typical) | Not Reported | 154.7-155.5 (dec.)[3] |

Visualized Synthesis Pathway

References

Enantioselective Synthesis of (S)-(-)-Propranolol Hydrochloride: A Technical Guide

Introduction

(S)-(-)-Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of hypertension, angina pectoris, and other cardiovascular diseases. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer, which is reported to be up to 100 times more potent than its (R)-counterpart.[1] Furthermore, the (R)-enantiomer has been associated with potential side effects, including contraceptive activity.[1] Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure (S)-(-)-propranolol is of significant importance to the pharmaceutical industry. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-(-)-propranolol hydrochloride, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a widely employed strategy that relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic starting material. This approach is typically applied to key intermediates in the propranolol synthesis, such as the racemic epoxide, 2-((naphthalen-1-yloxy)methyl)oxirane, or the corresponding chlorohydrin, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol.

Chemical Kinetic Resolution using a Chiral Lewis Acid Complex

A practical and efficient method for the kinetic resolution of the racemic epoxide intermediate involves the use of a chiral Lewis acid catalyst system, such as Zn(NO₃)₂/(+)-tartaric acid. This system facilitates the enantioselective ring-opening of the epoxide with an amine, preferentially yielding the (S)-enantiomer of propranolol.

Step 1: Synthesis of Racemic 2-((Naphthalen-1-yloxy)methyl)oxirane

-

To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and K₂CO₃ (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

-

Reflux the mixture at 75°C for 3 hours, monitoring the consumption of α-naphthol by TLC (Petroleum ether/EtOAc, 85/15).

-

After completion, filter the reaction mixture and remove the solvent under vacuum.

-

Purify the residue by column chromatography (silica gel, Petroleum ether/EtOAc, 95/5) to yield racemic 2-((naphthalen-1-yloxy)methyl)oxirane.[2]

Step 2: Enantioselective Synthesis of (S)-(-)-Propranolol

-

In a reaction vessel, stir a solution of racemic 2-((naphthalen-1-yloxy)methyl)oxirane (2 g, 10 mmol), L-(+)-tartaric acid (1.5 g, 10 mmol), and Zn(NO₃)₂·6H₂O (2.96 g, 5 mmol) in 2-butanone for 15 minutes.[3]

-

Add isopropylamine (1.5 mL, 20 mmol) to the mixture and stir at ambient temperature for 1 hour.[3]

-

Cool the mixture and filter. Wash the solid with dichloromethane.

-

Treat the solid with a sodium hydroxide solution and extract with dichloromethane.

-

Combine the organic layers, wash with water, and dry over sodium sulphate.

-

Remove the solvent under reduced pressure to obtain the crude (S)-(-)-propranolol.[3]

Caption: Enantioselective ring-opening of a racemic epoxide.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of propranolol precursors. These biocatalytic methods are often favored for their high enantioselectivity and mild reaction conditions. A common approach is the transesterification of the racemic chlorohydrin intermediate, 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, using a lipase such as Pseudomonas cepacia lipase (PCL).

-

Immobilization of Lipase: Prepare a bioreactor by adding Pseudomonas cepacia lipase powder and a small amount of water to a conical flask. Incubate on a shaker at 37°C and 170 rpm for over 10 hours to immobilize the lipase on the inner wall of the flask.[4]

-

Kinetic Resolution: To the bioreactor containing the immobilized PCL, add a solution of racemic 1-chloro-3-(1-naphthalen-1-yloxy)propan-2-ol in a suitable organic solvent (e.g., cyclohexane).

-

Add vinyl acetate as the acyl donor.

-

Incubate the reaction mixture under controlled temperature (e.g., 40°C) and agitation.[5]

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

-

Upon reaching the desired conversion, separate the acylated (R)-enantiomer from the unreacted (S)-enantiomer of the chlorohydrin by chromatography.

-

The unreacted (R)-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol can then be reacted with isopropylamine to yield (S)-propranolol.

Caption: Chemo-enzymatic synthesis via lipase resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired enantiomer from a prochiral substrate, often offering a more atom-economical approach compared to resolution methods.

Asymmetric Reduction of a Prochiral Ketone (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][7] In the context of propranolol synthesis, a suitable prochiral ketone precursor, such as 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-one, can be reduced to (S)-propranolol with high enantioselectivity using a chiral oxazaborolidine catalyst.

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equivalents) in anhydrous toluene at -78°C, add the prochiral ketone precursor [1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-one] (1.0 equivalent).

-

Stir the mixture for 5 minutes at -78°C.

-

Slowly add a solution of a borane source, such as catecholborane (1.0 M in THF, 1.8 equivalents).

-

Continue stirring at -78°C for 24 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to obtain (S)-(-)-propranolol.

Caption: Mechanism of the Corey-Bakshi-Shibata reduction.

Asymmetric Hydrogenation (Noyori Hydrogenation)

The Noyori asymmetric hydrogenation provides a highly efficient route to chiral alcohols through the reduction of ketones using molecular hydrogen and a chiral ruthenium-diphosphine catalyst, such as a Ru-BINAP complex.[8] This method can be applied to a suitable amino-ketone precursor to generate (S)-propranolol.

-

In a glovebox, charge a pressure vessel with the prochiral amino-ketone substrate, a RuCl₂[(R)-BINAP] catalyst (e.g., 0.1 mol%), and a suitable solvent such as ethanol.

-

Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1100 psi).[8]

-

Heat the reaction mixture to the specified temperature (e.g., 30°C) and stir for the required duration (e.g., several hours to days).[8]

-

After the reaction is complete, cool the vessel, carefully release the pressure, and concentrate the mixture in vacuo.

-

Purify the product by distillation or chromatography to yield (S)-(-)-propranolol.

Caption: Asymmetric synthesis via Noyori hydrogenation.

Data Presentation

The following tables summarize the quantitative data for the different enantioselective synthetic routes to (S)-(-)-propranolol.

Table 1: Comparison of Kinetic Resolution Methods

| Method | Catalyst/Enzyme | Intermediate | Yield of (S)-Propranolol (%) | Enantiomeric Excess (ee%) |

| Chemical Kinetic Resolution | Zn(NO₃)₂/(+)-Tartaric Acid | Racemic Epoxide | 55-60[1] | 89-90[1][3] |

| Enzymatic Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic Chlorohydrin | ~40-45 | >98[5] |

Table 2: Comparison of Asymmetric Synthesis Methods

| Method | Catalyst | Substrate | Overall Yield (%) | Enantiomeric Excess (ee%) |

| CBS Reduction | Chiral Oxazaborolidine | Prochiral Ketone | High (Typical) | >95 (Typical)[7] |

| Noyori Hydrogenation | Ru-BINAP Complex | Prochiral Amino-Ketone | High (Typical) | >98 (Typical) |

| Organocatalysis | L-Proline | Aldehyde Precursor | Not specified | >98[9] |

Final Conversion to Hydrochloride Salt

The final step in the synthesis is the conversion of the free base (S)-(-)-propranolol to its hydrochloride salt to improve its stability and water solubility.

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified (S)-(-)-propranolol free base in a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl).

-

Stir the mixture, during which the hydrochloride salt will precipitate.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-(-)-propranolol hydrochloride.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Resolution of (R,S)-1-chloro-3-(1-naphthyloxy) -2-Propanol in an Immobilized Lipase Bioreactor, Biochemistry and Molecular Biology, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. library.ncl.res.in [library.ncl.res.in]

An In-depth Technical Guide to the Mechanism of Action of Levopropranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levopropranolol, the (S)-(-)-enantiomer of propranolol, is the pharmacologically active component of the racemic mixture, propranolol hydrochloride.[1][2] As a non-selective beta-adrenergic receptor antagonist, levopropranolol is a cornerstone in the management of various cardiovascular diseases.[3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of levopropranolol hydrochloride, focusing on its primary and secondary modes of action. It is intended to be a resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Propranolol is administered as a racemic mixture of (S)-(-)-propranolol and (R)-(+)-propranolol.[1] The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits approximately 100-fold greater affinity for beta-adrenergic receptors than the (R)-enantiomer.[2]

Primary Mechanism of Action: Non-Selective Beta-Adrenergic Receptor Antagonism

The principal mechanism of action of levopropranolol is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1][4] These receptors are integral components of the sympathetic nervous system, playing a crucial role in regulating cardiovascular function.[4]

β1-Adrenergic Receptor Blockade

β1-adrenergic receptors are predominantly located in the heart.[5] Stimulation of these receptors by endogenous catecholamines, such as norepinephrine and epinephrine, triggers a signaling cascade that increases heart rate (positive chronotropy), myocardial contractility (positive inotropy), and atrioventricular conduction velocity.[4]

Levopropranolol competitively binds to β1-receptors, preventing the binding of catecholamines and thereby inhibiting downstream signaling. This leads to:

-

Decreased Heart Rate: By blocking the chronotropic effects of catecholamines on the sinoatrial node.

-

Reduced Myocardial Contractility: By antagonizing the inotropic effects on ventricular muscle.

-

Lowered Blood Pressure: As a consequence of reduced cardiac output.

β2-Adrenergic Receptor Blockade

β2-adrenergic receptors are found in various tissues, including the smooth muscle of the bronchioles, blood vessels, and the liver.[5] Activation of these receptors typically leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects like glycogenolysis.

Levopropranolol's antagonism of β2-receptors can result in:

-

Bronchoconstriction: Due to the unopposed parasympathetic tone in the airways.

-

Vasoconstriction: By inhibiting the vasodilatory effects of epinephrine.

Downstream Signaling Pathway

The blockade of both β1 and β2-adrenergic receptors by levopropranolol interrupts a common downstream signaling pathway. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to a stimulatory G-protein (Gs). This initiates the following cascade:

-

Activation of Adenylyl Cyclase: The activated α-subunit of the Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A.

-

Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium and enhanced contractility.

By blocking the initial receptor activation, levopropranolol effectively inhibits this entire signaling cascade, leading to its therapeutic effects.

Secondary Mechanism of Action: Membrane Stabilizing Activity

At concentrations higher than those required for beta-blockade, propranolol exhibits a "quinidine-like" or membrane-stabilizing effect. This activity is due to the blockade of voltage-gated sodium channels (NaV) in excitable tissues like the myocardium.[6][7] Importantly, this membrane-stabilizing effect is not stereospecific, meaning both levopropranolol and dexpropranolol ((R)-(+)-propranolol) contribute to this action.[6][8]

The blockade of cardiac sodium channels (primarily NaV1.5) reduces the rate of rise of the cardiac action potential (Phase 0), which can contribute to its antiarrhythmic properties.

Quantitative Data

The following tables summarize the quantitative pharmacological data for the enantiomers of propranolol.

Table 1: Beta-Adrenergic Receptor Binding Affinity

| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) | Reference |

|---|---|---|---|---|

| (S)-(-)-Propranolol (Levopropranolol) | β₁ | 1.1 | ~100 | [1] |

| (R)-(+)-Propranolol (Dexpropranolol) | β₁ | 110 | [1] | |

| (S)-(-)-Propranolol (Levopropranolol) | β₂ | 0.8 | ~100 | [1] |

| (R)-(+)-Propranolol (Dexpropranolol) | β₂ | 80 | |[1] |

Table 2: Voltage-Gated Sodium Channel (NaV1.5) Blockade

| Enantiomer | Blockade Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (S)-(-)-Propranolol (Levopropranolol) | Tonic Block | 23.6 | [6][8][9] |

| (R)-(+)-Propranolol (Dexpropranolol) | Tonic Block | 21.4 | [6][8][9] |

| (S)-(-)-Propranolol (Levopropranolol) | Use-Dependent Block | 2.6 | [6][8][9] |

| (R)-(+)-Propranolol (Dexpropranolol) | Use-Dependent Block | 2.7 |[6][8][9] |

Experimental Protocols

Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This in vitro assay is used to determine the binding affinity (Kᵢ) of levopropranolol for β1 and β2-adrenergic receptors.[1][10][11]

Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from cells expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or from tissue homogenates (e.g., turkey erythrocyte ghosts for β1).[1][11]

-

Cells or tissues are homogenized in an ice-cold lysis buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined.

-

-

Assay Procedure:

-

Serial dilutions of unlabeled levopropranolol are prepared.

-

In a 96-well plate, the following are added in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol), and assay buffer.[1][10]

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled, non-selective antagonist (e.g., 10 µM racemic propranolol) to block all specific binding sites.[12][13]

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of levopropranolol.

-

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.[11][12]

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the levopropranolol concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of levopropranolol that inhibits 50% of specific radioligand binding).

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Blockade

This technique is used to measure the inhibitory effect of levopropranolol on voltage-gated sodium channels.[8][9]

Methodology:

-

Cell Preparation:

-

HEK293 or tsA201 cells heterologously expressing the human cardiac sodium channel (NaV1.5) are used.[9]

-

Cells are cultured on glass coverslips.

-

-

Recording Setup:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an external bath solution containing physiological ion concentrations.

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal pipette solution mimicking the intracellular ionic environment.

-

-

Whole-Cell Configuration:

-

The micropipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.

-

A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

-

-

Voltage-Clamp Recording:

-

The cell's membrane potential is clamped at a holding potential (e.g., -120 mV) where the sodium channels are in a closed, resting state.[9]

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

Tonic Block: Currents are elicited at a low frequency (e.g., 0.2 Hz) before and after the application of levopropranolol to measure the block of resting-state channels.[9]

-

Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to measure the block of channels that are repeatedly opening and inactivating.[9]

-

-

Data Acquisition and Analysis:

-

Sodium currents are recorded using a patch-clamp amplifier and digitized.

-

The peak current amplitude is measured before and after drug application.

-

Concentration-response curves are generated to calculate the IC₅₀ for both tonic and use-dependent block.

-

Conclusion

The mechanism of action of levopropranolol hydrochloride is multifaceted, with its primary therapeutic effects stemming from the potent and non-selective antagonism of β1 and β2-adrenergic receptors. This leads to a reduction in cardiac output and blood pressure. The (S)-(-)-enantiomer is almost solely responsible for this beta-blocking activity. Additionally, at higher concentrations, both enantiomers of propranolol exhibit a membrane-stabilizing effect through the blockade of voltage-gated sodium channels, which contributes to its antiarrhythmic properties. A thorough understanding of these distinct, yet complementary, mechanisms is crucial for the rational design and development of novel cardiovascular therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. droracle.ai [droracle.ai]

- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 7. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propranolol binds to \beta -adrenergic receptors with a \text{K}_{I} .. [askfilo.com]

- 12. Differences in the Antinociceptive Effects and Binding Properties of Propranolol and Bupranolol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereospecific Binding of Levopropranolol Hydrochloride to Beta-Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the stereospecific interaction between levopropranolol hydrochloride and beta-adrenergic receptors. It delves into the quantitative aspects of this binding, details the experimental methodologies used for its characterization, and illustrates the subsequent signaling cascades.

Propranolol, a widely recognized beta-blocker, is a racemic mixture composed of two enantiomers: (S)-(-)-propranolol (levopropranolol) and (R)-(+)-propranolol (dextropropranolol). The therapeutic beta-adrenergic blocking activity of propranolol is almost exclusively attributed to the levo-isomer, levopropranolol.[1][2] This stereospecificity is a critical concept in pharmacology and drug development, highlighting the precise three-dimensional structural requirements for drug-receptor interactions.

Quantitative Analysis of Stereospecific Binding

The binding affinity of propranolol enantiomers to beta-adrenergic receptors has been quantified in numerous studies, consistently demonstrating the superior affinity of the (S)-(-)-enantiomer (levopropranolol). The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.

Below is a summary of quantitative data comparing the binding affinities of propranolol enantiomers to beta-1 and beta-2 adrenergic receptors.

| Enantiomer | Receptor Subtype | Reported Ki (nM) | Reported IC50 (nM) | Fold Difference (Levo vs. Dextro) |

| Levopropranolol ((S)-(-)-propranolol) | Beta-1 Adrenergic | 14.79[3] | 1.77, 18.0, 251.19[4] | ~60-100 times more active than (R)-(+)-form[2] |

| Dextropropranolol ((R)-(+)-propranolol) | Beta-1 Adrenergic | - | - | |

| Levopropranolol ((S)-(-)-propranolol) | Beta-2 Adrenergic | 588.84[3] | - | |

| Dextropropranolol ((R)-(+)-propranolol) | Beta-2 Adrenergic | - | - |

Note: Specific Ki and IC50 values for dextropropranolol are less frequently reported due to its significantly lower binding affinity and lack of beta-blocking activity at therapeutic doses. The primary finding is the substantial difference in potency between the two enantiomers.

The binding of the specific beta-adrenergic antagonist, propranolol, has been found to occur exclusively with the l-stereoisomer in studies using turkey erythrocyte ghosts.[5][6]

Experimental Protocols for Characterizing Stereospecific Binding

The determination of binding affinities for levopropranolol hydrochloride is predominantly achieved through competitive radioligand binding assays. These assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor.[7]

1. Membrane Preparation

The initial step involves the preparation of cell membranes rich in the target beta-adrenergic receptors.

-

Source: Tissues or cells endogenously expressing or transfected with beta-1 and/or beta-2 adrenergic receptors (e.g., rat cerebral cortex, CHO cells, turkey erythrocyte ghosts) are used.[3][8]

-

Homogenization: The selected tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.[7]

-

Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.[3][7]

-

Washing and Resuspension: The membrane pellet is washed with a fresh buffer and then resuspended in the assay buffer to a specific protein concentration, which is determined using methods like the Bradford or BCA assay.[3][9]

2. Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled levopropranolol hydrochloride to compete with a radiolabeled ligand for binding to the beta-adrenergic receptors.

-

Assay Setup: The assay is typically performed in a 96-well plate format with triplicate wells for each condition: total binding, non-specific binding, and competitive binding at various concentrations of the unlabeled ligand.[7]

-

Reagents:

-

Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors, such as [3H]-CGP 12177 or [125I]-iodocyanopindolol, is used at a fixed concentration, ideally at or below its Kd value.[3][7]

-

Unlabeled Ligand (Competitor): Serial dilutions of levopropranolol hydrochloride are prepared.

-

Non-specific Binding Control: A high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol) is used to determine the amount of non-specific binding of the radioligand.[7]

-

-

Incubation: The membrane preparation is incubated with the radioligand and either the buffer (for total binding), the unlabeled competitor (levopropranolol), or the non-specific binding control. The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[3][7]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[3]

3. Data Analysis

-

Specific Binding: This is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of levopropranolol that inhibits 50% of the specific radioligand binding.[3]

-

Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Visualization of Key Processes

Beta-Adrenergic Receptor Signaling Pathway

Levopropranolol acts as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by agonist binding involves the activation of a stimulatory G-protein (Gs), leading to a cascade of intracellular events. Levopropranolol blocks this cascade by preventing the initial agonist binding.

Caption: Canonical Beta-Adrenergic Signaling Pathway Blocked by Levopropranolol.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the logical steps involved in a competitive radioligand binding assay to determine the binding affinity of levopropranolol.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Logical Relationship of Stereospecificity

The differential binding of propranolol enantiomers is a direct consequence of their distinct three-dimensional structures interacting with the chiral environment of the beta-adrenergic receptor binding pocket.

Caption: Stereospecific Interaction of Propranolol Enantiomers with Beta-Receptors.

References

- 1. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. Stereospecific binding of propranolol and catecholamines to the beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the Pharmacological Properties of Levopropranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levopropranolol, the S-(-)-enantiomer of propranolol, is a non-selective competitive antagonist of β-adrenergic receptors. It is the pharmacologically active component of the racemic mixture, propranolol, exhibiting a significantly higher affinity for β-adrenergic receptors than its R-(+)-enantiomer. This guide provides a comprehensive overview of the pharmacological properties of Levopropranolol hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and drug development efforts.

Introduction

Propranolol, a widely used beta-blocker, is administered as a racemic mixture of two enantiomers: S-(-)-propranolol (Levopropranolol) and R-(+)-propranolol (Dextropropranolol). The beta-blocking activity of propranolol resides almost exclusively in the levo-isomer.[1][2] Levopropranolol is approximately 100 times more potent than Dextropropranolol in blocking β-adrenergic receptors.[1] This technical guide will focus on the pharmacological properties of Levopropranolol hydrochloride, providing detailed data, experimental methodologies, and pathway visualizations relevant to researchers and drug development professionals.

Mechanism of Action

Levopropranolol hydrochloride is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2] This antagonism is competitive, where Levopropranolol competes with endogenous catecholamines like epinephrine and norepinephrine for binding sites on the β-receptors. The blockade of these receptors inhibits the downstream signaling cascades typically initiated by agonist binding.

Signaling Pathways

The primary signaling pathway affected by Levopropranolol is the Gs-protein coupled receptor (GPCR) cascade. Blockade of β1 and β2 receptors by Levopropranolol prevents the activation of adenylyl cyclase, thereby inhibiting the conversion of ATP to cyclic AMP (cAMP). This reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets to elicit physiological responses.

Figure 1: β-Adrenergic Receptor Signaling Pathway Blockade by Levopropranolol.

Beyond the canonical Gs-cAMP-PKA pathway, β-adrenergic receptors can also signal through alternative pathways. For instance, β1-adrenergic receptor stimulation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that involve the Ras-Raf-MEK-ERK pathway. β2-adrenergic receptors have also been shown to couple to Gi proteins, which can modulate different downstream effectors. The inhibitory action of Levopropranolol would also prevent these alternative signaling events.

Pharmacological Data

The pharmacological activity of propranolol is highly stereoselective, with Levopropranolol being the active enantiomer.

Binding Affinity and Potency

The following table summarizes the binding affinities (Ki) and potency (EC50) of propranolol enantiomers for β1 and β2-adrenergic receptors. It is important to note that much of the available literature reports data for racemic propranolol. However, studies comparing the enantiomers consistently demonstrate the superior affinity and potency of Levopropranolol.

| Enantiomer | Receptor | Binding Affinity (Ki) [nM] | Potency (pA2/pKB) | S:R Activity Ratio |

| Levopropranolol (S-propranolol) | β1 | ~1.1 | ~8.6 - 8.9 | ~100-179 |

| β2 | ~0.8 | |||

| Dextropropranolol (R-propranolol) | β1 | ~180 | ||

| β2 | ~130 | |||

| Racemic Propranolol | β1 | - | - | - |

| β2 | - | - | - |

Note: Specific Ki and EC50 values for Levopropranolol can vary between studies depending on the experimental conditions and tissue/cell types used. The S:R activity ratio highlights the significant difference in potency between the two enantiomers.[1] A study on human heart tissue estimated an equilibrium dissociation constant (KB) for (-)-propranolol of 8.6 (-log mol/l) in the left ventricular myocardium.[3]

Efficacy and Intrinsic Sympathomimetic Activity (ISA)

Levopropranolol is a pure antagonist and does not possess intrinsic sympathomimetic activity (ISA). This means that in the absence of an agonist, it does not stimulate the β-adrenergic receptors. Its efficacy (Emax) as an antagonist is demonstrated by its ability to completely block the effects of β-adrenergic agonists.

Pharmacokinetics

The pharmacokinetics of propranolol are known to be stereoselective, affecting the absorption, distribution, metabolism, and excretion of the enantiomers differently.

Stereoselective Pharmacokinetic Parameters

The metabolism of propranolol is stereoselective for the less active R-(+)-enantiomer, which can result in higher plasma concentrations of the S-(-)-enantiomer (Levopropranolol) in humans.[2][4]

| Parameter | Levopropranolol (S-propranolol) | Dextropropranolol (R-propranolol) | Notes |

| Cmax (ng/mL) | ~30.4 ± 26.9 | ~22.3 ± 21.7 | Following an 80 mg oral dose of racemic propranolol.[5] |

| Tmax (hr) | 1.5 - 2.0 | 1.5 - 2.0 | Generally similar for both enantiomers. |

| AUC (ng·hr/mL) | Higher | Lower | Due to stereoselective metabolism of R-propranolol.[2] |

| Protein Binding | Higher | Lower | Binds preferentially to α1-acid glycoprotein.[6] |

| Metabolism | Slower | Faster | Primarily metabolized in the liver by CYP2D6 and CYP1A2.[2] |

| Half-life (t½) (hr) | ~3 - 6 | ~3 - 6 | Can be prolonged in elderly patients.[7] |

Note: Pharmacokinetic parameters can vary significantly between individuals due to genetic polymorphism in metabolizing enzymes (e.g., CYP2D6), age, and co-administered drugs.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate characterization of β-adrenergic antagonists like Levopropranolol.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Levopropranolol for β1 and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of Levopropranolol by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or tissue homogenates).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Levopropranolol hydrochloride stock solution.

-

Non-specific binding control: High concentration of racemic propranolol (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation cocktail and counter.

-

Glass fiber filters and cell harvester.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of racemic propranolol.

-

Competitive Binding: Membranes + Radioligand + Serial dilutions of Levopropranolol.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the log concentration of Levopropranolol.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for Radioligand Binding Assay.

Functional Assay (cAMP Accumulation Assay)

This protocol measures the functional antagonism of Levopropranolol by quantifying its effect on agonist-induced cAMP production.

Objective: To determine the potency (EC50 or IC50) of Levopropranolol in inhibiting agonist-stimulated cAMP accumulation.

Materials:

-

Whole cells expressing β1 or β2-adrenergic receptors.

-

β-adrenergic agonist (e.g., Isoproterenol).

-

Levopropranolol hydrochloride stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with various concentrations of Levopropranolol and a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the β-adrenergic agonist (typically the EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate for a specific time to allow for cAMP accumulation (e.g., 10-30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

-

cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of Levopropranolol.

-

Determine the IC50 value, which is the concentration of Levopropranolol that inhibits 50% of the agonist-induced cAMP production.

-

A Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of Levopropranolol to determine the pA2 value, a measure of antagonist potency.

-

Figure 3: Workflow for cAMP Functional Assay.

Conclusion

Levopropranolol hydrochloride is the pharmacologically active S-(-)-enantiomer of propranolol, acting as a potent, non-selective competitive antagonist at β1 and β2-adrenergic receptors. Its pharmacological profile is characterized by a high affinity for these receptors and a lack of intrinsic sympathomimetic activity. The stereoselective pharmacokinetics of propranolol lead to differences in the plasma concentrations and protein binding of its enantiomers, with Levopropranolol generally exhibiting higher exposure. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the properties of Levopropranolol and other β-adrenergic antagonists. A thorough understanding of its stereospecific pharmacology is essential for the rational design and development of new therapeutic agents targeting the β-adrenergic system.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 3. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Parameters and Over-Responsiveness of Iranian Population to Propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 7. Pharmacokinetic data of propranolol enantiomers in a comparative human study with (S)- and (R,S)-propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Levopropranolol Hydrochloride: Chemical Structure, Properties, and Experimental Considerations

Abstract

Levopropranolol, the levorotatory (S)-enantiomer of propranolol, is a non-selective beta-adrenergic receptor antagonist.[1] This document provides a comprehensive technical overview of Levopropranolol hydrochloride, including its chemical structure, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The guide details the compound's mechanism of action through beta-adrenergic blockade and presents methodologies for its synthesis and analysis.

Chemical Structure and Identification

Levopropranolol is the (S)-enantiomer of 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.[3] The stereochemistry at the second carbon of the propan-2-ol backbone is crucial for its pharmacological activity, with the (S)-enantiomer possessing significantly higher affinity for beta-adrenergic receptors compared to the (R)-enantiomer.[1]

Chemical Structure of Levopropranolol

Caption: 2D structure of Levopropranolol Hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Levopropranolol. It is important to note that some experimental data is more readily available for the racemic mixture, propranolol, but key identifiers are specific to the levo-isomer.

| Property | Value | Source |

| IUPAC Name | (2S)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol | PubChem[2] |

| Molecular Formula | C₁₆H₂₁NO₂ | PubChem[2][4] |

| Molecular Weight | 259.34 g/mol | PubChem[2][4] |

| CAS Number | 4199-09-1 | PubChem[2] |

| Appearance | White or almost white crystalline powder (for Propranolol HCl) | HSDB[5] |

| Solubility | Readily soluble in water and ethanol (for Propranolol HCl) | DailyMed[6] |

| pKa (basic) | 9.5 | ChEMBL[2] |

| InChIKey | AQHHHDLHHXJYJD-AWEZNQCLSA-N | GSRS[4] |

| SMILES | CC(C)NC--INVALID-LINK--O | GSRS[4] |

Mechanism of Action: Beta-Adrenergic Blockade

Levopropranolol functions as a non-selective competitive antagonist at both β1 and β2-adrenergic receptors.[7][] These G-protein coupled receptors are key components of the sympathetic nervous system, typically activated by catecholamines like epinephrine and norepinephrine.[7]

-

β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate, myocardial contractility, and atrioventricular conduction.[7] Levopropranolol's blockade of these receptors leads to negative chronotropic and inotropic effects, reducing cardiac output and blood pressure.[7]

-

β2-Adrenergic Receptors: Found in bronchial and vascular smooth muscle, their activation leads to smooth muscle relaxation (e.g., bronchodilation). Blockade by Levopropranolol can lead to bronchoconstriction and vasoconstriction.[7]

The antagonism at these receptors inhibits the downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP) production, and protein kinase A (PKA) activation.

Caption: Beta-adrenergic signaling pathway and inhibition by Levopropranolol.

Experimental Protocols

Synthesis of Propranolol Hydrochloride (Racemic)

While the specific synthesis of the levo-enantiomer often involves chiral resolution or asymmetric synthesis, the foundational synthesis of the racemic mixture provides a basis for understanding the chemistry. A common method involves a two-step process.[9]

Step 1: Etherification

-

Reactants: α-naphthol and epichlorohydrin are reacted in the presence of a base (e.g., NaOH) and a phase transfer catalyst (e.g., polyethylene glycol).[9]

-

Procedure: α-naphthol, epichlorohydrin, and the catalyst are mixed and heated (e.g., to 65°C). An aqueous solution of NaOH is added dropwise.[9]

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

-

Workup: The organic layer is separated, washed, and concentrated under reduced pressure to yield the intermediate, 3-(1-naphthoxy)-1,2-epoxypropane.[9]

Step 2: Ring-Opening and Salification

-

Reactants: The epoxy intermediate is reacted with isopropylamine in a suitable solvent (e.g., toluene).[9]

-

Procedure: The reactants are dissolved in the solvent, and the mixture is heated (e.g., to 45°C) for several hours.[9]

-

Reaction Monitoring: The disappearance of the starting material is monitored by TLC.[9]

-

Isolation: Upon cooling, the crude propranolol product precipitates and is collected by filtration.[9]

-

Salification: The crude product is then treated with hydrochloric acid to form the hydrochloride salt.

-

Purification: The final product is purified by recrystallization.

Chiral Separation of Enantiomers

To obtain pure Levopropranolol hydrochloride, the racemic mixture must be separated. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method.

-

System: A high-efficiency liquid chromatography system is used.[10]

-

Stationary Phase: A chiral chromatographic column is employed as the stationary phase.[10]

-

Mobile Phase: A mixture of solvents such as n-hexane, ethanol, isopropanol, and diethylamine is used as the mobile phase.[10]

-

Procedure: A saturated solution of racemic propranolol hydrochloride is injected into the system. The enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks on the chromatogram.[10]

-

Collection: The fractions corresponding to each enantiomer are collected separately.[10]

-

Isolation: The collected fractions are concentrated and evaporated to yield the crude single enantiomers, which are then further purified by recrystallization.[10]

Caption: Workflow for chiral separation of propranolol enantiomers via HPLC.

Analytical Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for quantifying Levopropranolol in bulk drug and pharmaceutical formulations.[11][12]

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 x 4.6 mm, 5 µm), and an isocratic pump.[12]

-

Mobile Phase: A filtered and degassed mixture of organic solvents and a buffer. A representative mobile phase is acetonitrile and a potassium dihydrogen orthophosphate buffer (e.g., pH 3.5) in a specific ratio (e.g., 60:40 v/v).[11]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 229 nm or 290 nm.[11][13]

-

Standard Preparation: A standard stock solution is prepared by accurately weighing and dissolving Levopropranolol hydrochloride in the mobile phase.[12] A series of dilutions are then made to create calibration standards.

-

Sample Preparation: The sample (e.g., powdered tablets) is accurately weighed, dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.[12]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph.

-

Quantification: The peak area of Levopropranolol in the sample chromatogram is compared to the peak areas from the calibration curve generated from the standard solutions to determine the concentration.

Validation Parameters (as per ICH Guidelines):

-

Linearity: Assessed across a range of concentrations (e.g., 2-24 µg/mL).[11]

-

Accuracy: Determined by recovery studies using the standard addition method.[13]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[14]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated to determine the sensitivity of the method.[13]

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).[11]

Conclusion

Levopropranolol hydrochloride is a pharmacologically significant molecule whose efficacy is intrinsically linked to its specific (S)-stereochemistry. A thorough understanding of its chemical properties, mechanism of action, and the analytical methods for its separation and quantification is essential for its development and application in research and medicine. The protocols outlined in this guide provide a framework for the synthesis and analysis of this important beta-blocker.

References

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levopropranolol | C16H21NO2 | CID 91536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propranolol Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]

- 7. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]

- 9. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102146044A - Preparation method of propranolol hydrochloride single enantiomers - Google Patents [patents.google.com]

- 11. ijper.org [ijper.org]

- 12. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Levopropranolol: A Technical Whitepaper on its Discovery and Development as a Beta-Blocker

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levopropranolol, the (S)-(-)-enantiomer of propranolol, represents the pharmacologically active component responsible for the beta-adrenergic blocking properties of the widely used racemic mixture. This technical guide provides an in-depth overview of the discovery, stereoselective pharmacology, synthesis, and clinical development context of Levopropranolol. While the majority of clinical data has been generated using racemic propranolol, this paper will focus on the specific attributes of the levorotatory isomer, highlighting its superior potency and the stereochemical basis of its mechanism of action. Quantitative data on receptor affinity and detailed experimental protocols for key assays are presented to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction: The Dawn of Beta-Blockade and the Significance of Stereochemistry

The journey to the development of beta-blockers began with the foundational work of Raymond P. Ahlquist in 1948, who first proposed the existence of distinct alpha (α) and beta (β) adrenergic receptors. This concept paved the way for the targeted development of drugs that could selectively block the effects of catecholamines like epinephrine and norepinephrine on the heart and other tissues. In the 1960s, Sir James W. Black spearheaded the development of the first clinically successful beta-blocker, propranolol, a non-selective antagonist of both β1 and β2 receptors.[1] This breakthrough revolutionized the treatment of cardiovascular diseases such as angina pectoris and hypertension.[2]

Propranolol is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-propranolol (Levopropranolol) and (R)-(+)-propranolol (Dextropropranolol). Early pharmacological studies revealed a high degree of stereoselectivity in the interaction with beta-adrenergic receptors. It was discovered that the beta-blocking activity resides almost exclusively in the (S)-enantiomer, Levopropranolol.[3] This underscored the critical importance of stereochemistry in drug design and action, a concept that continues to be a central theme in modern pharmacology.

Stereoselective Pharmacology of Levopropranolol

The profound difference in pharmacological activity between the two enantiomers of propranolol is a classic example of stereoselectivity in drug-receptor interactions.

Mechanism of Action

Levopropranolol exerts its therapeutic effects by competitively and non-selectively blocking β1 and β2-adrenergic receptors.[2] These receptors are G-protein coupled receptors that, upon stimulation by endogenous catecholamines (epinephrine and norepinephrine), activate a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

By blocking these receptors, Levopropranolol inhibits the downstream effects of sympathetic nervous system activation. In the heart (predominantly β1 receptors), this leads to:

-

Negative Chronotropic Effect: A decrease in heart rate.

-

Negative Inotropic Effect: A decrease in myocardial contractility.

-

Reduced Cardiac Output: The overall effect of reduced heart rate and contractility.

In other tissues, blockade of β2 receptors can lead to effects such as bronchoconstriction and vasoconstriction. The clinical implications of this non-selectivity are a key consideration in the therapeutic use of propranolol.

Quantitative Comparison of Enantiomer Activity

The beta-blocking potency of Levopropranolol is significantly greater than that of Dextropropranolol. The ratio of the beta-blocking activity of the (S)-enantiomer to the (R)-enantiomer has been reported to be in the range of 33 to 530.[3] This difference is attributed to the specific three-dimensional arrangement of the functional groups in Levopropranolol, which allows for a much higher binding affinity to the beta-adrenergic receptor.

| Parameter | Levopropranolol ((S)-(-)-Propranolol) | Dextropropranolol ((R)-(+)-Propranolol) | Reference |

| Primary Activity | Potent non-selective β-blocker | Weak β-blocker; possesses membrane stabilizing activity | [3] |

| β-Adrenergic Blocking Potency Ratio (S:R) | 33 - 530 | 1 | [3] |

| Binding Affinity (Ki) at β1-Adrenoceptor (Human Heart) | ~2.5 nM (-logKB of 8.6) | Significantly lower affinity | [4] |

| Binding Affinity (Ki) at β2-Adrenoceptor (Human Heart) | ~1.25 nM (-logKB of 8.9 against adrenaline) | Significantly lower affinity | [4] |

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by beta-adrenergic receptor activation and its inhibition by Levopropranolol is depicted below.

Caption: Beta-adrenergic receptor signaling and inhibition by Levopropranolol.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound like Levopropranolol to its receptor is the competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Stereoselective Synthesis of Levopropranolol

The development of efficient methods for the stereoselective synthesis of Levopropranolol has been a significant area of research to avoid the administration of the less active and potentially side-effect-inducing Dextropropranolol. One common approach involves the use of a chiral starting material or a chiral catalyst.

Caption: A stereoselective synthesis pathway for Levopropranolol.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of Levopropranolol for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).

-

Unlabeled competitor: Levopropranolol.

-

Non-specific binding control: High concentration of racemic propranolol (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of Levopropranolol.

-

-

Incubation: Initiate the binding reaction by adding the radioligand to all tubes. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the Levopropranolol concentration. Determine the IC50 value (the concentration of Levopropranolol that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the functional antagonism of Levopropranolol on β-adrenergic receptor-mediated adenylyl cyclase activation.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

Agonist: Isoproterenol.

-

Antagonist: Levopropranolol.

-

ATP and [α-³²P]ATP.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂, ATP regeneration system (creatine phosphate and creatine kinase), and phosphodiesterase inhibitor (e.g., IBMX).

Procedure:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of Levopropranolol for a defined period.

-

Stimulation: Add a fixed concentration of isoproterenol to stimulate adenylyl cyclase activity.

-

Enzymatic Reaction: Initiate the reaction by adding ATP and [α-³²P]ATP. Incubate at 37°C for a specific time (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and unlabeled cAMP).

-

Separation of cAMP: Separate the produced [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

-

Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

Data Analysis: Plot the adenylyl cyclase activity (as a percentage of maximal stimulation by isoproterenol alone) against the logarithm of the Levopropranolol concentration to determine the IC50 for functional antagonism.

Clinical Development and Therapeutic Applications

The clinical development of beta-blockers has primarily focused on the racemic mixture of propranolol. Clinical trials have extensively documented the efficacy and safety of racemic propranolol in the management of hypertension and angina pectoris.[5][6][7][8][9]

-

Hypertension: Racemic propranolol has been shown to effectively lower blood pressure in patients with mild to moderate hypertension.[10][11][12] The primary mechanism is the reduction of cardiac output.

-

Angina Pectoris: By reducing myocardial oxygen demand through its negative chronotropic and inotropic effects, racemic propranolol increases exercise tolerance and reduces the frequency of anginal attacks.[7][8][9]

While specific, large-scale clinical trials on pure Levopropranolol for these indications are limited in the publicly available literature, the understanding that it is the active beta-blocking enantiomer allows for the extrapolation of the therapeutic benefits observed with the racemate to Levopropranolol. The development of the racemic mixture was likely a pragmatic choice at the time, balancing efficacy with the complexities and costs of large-scale enantioselective synthesis.

Conclusion

Levopropranolol is the enantiomer of propranolol responsible for its therapeutic efficacy as a non-selective beta-blocker. Its discovery and the elucidation of its stereoselective pharmacology were pivotal in understanding drug-receptor interactions and the importance of stereochemistry in drug development. While the clinical use has been dominated by the racemic mixture, a deep understanding of the properties of Levopropranolol is essential for the rational design of new and more selective beta-blockers. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers and professionals in the field of cardiovascular pharmacology and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 4. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the addition of propranolol to therapy with nifedipine for unstable angina pectoris: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propranolol in angina pectoris: duration of improved exercise tolerance and circulatory effects after acute oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of beta adrenergic blockade in coronary heart disease: propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose response effectiveness of propranolol for the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propranolol in hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antihypertensive efficacy and safety of a chronotherapeutic formulation of propranolol in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE study): study protocol for a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Levopropranolol Hydrochloride: A Technical Overview of its Molecular Characteristics

This guide provides a focused examination of the molecular formula and weight of Levopropranolol hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail these core physicochemical properties.